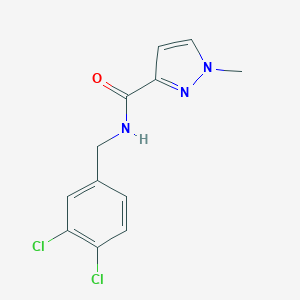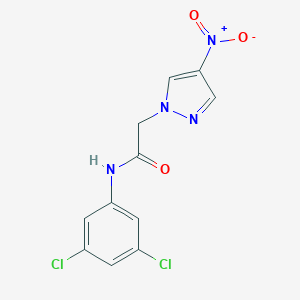![molecular formula C19H15FN2O6 B213687 5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)
5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infections. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been found to exhibit potent biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also induces apoptosis (programmed cell death) in cancer cells and inhibits the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial activities. It is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. These include further studies to determine its safety and efficacy as a therapeutic agent for the treatment of various diseases. It is also important to study the potential side effects of this compound and to develop new methods for its synthesis. Additionally, further studies are needed to explore the potential applications of this compound in other fields of scientific research such as agriculture and environmental science.
Conclusion:
In conclusion, 5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent anti-inflammatory, anti-tumor, and anti-microbial activities make it a promising candidate for the development of new therapeutic agents. However, further studies are needed to determine its safety and efficacy, and to explore its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves the reaction of 4-fluorobenzyl alcohol with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine to form the intermediate compound, which is then reacted with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to produce the final product.
Wissenschaftliche Forschungsanwendungen
5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and bacterial infections.
Eigenschaften
Produktname |
5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
|---|---|
Molekularformel |
C19H15FN2O6 |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O6/c1-26-14-6-8-16(17(10-14)22(24)25)21-19(23)18-9-7-15(28-18)11-27-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,21,23) |
InChI-Schlüssel |
IVZOEJKHNZZLTR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)



![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)
